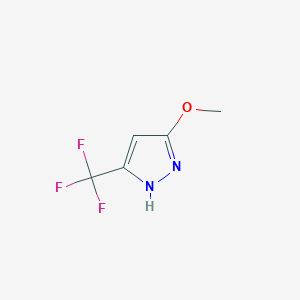

3-Methoxy-5-(trifluoromethyl)-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxy-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c1-11-4-2-3(9-10-4)5(6,7)8/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPRJOYFZDPAEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015780-80-9 | |

| Record name | 5-methoxy-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Properties of 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole: An In-Depth Technical Guide

Executive Summary

3-Methoxy-5-(trifluoromethyl)-1H-pyrazole (CAS: 1015780-80-9) represents a privileged scaffold in modern medicinal chemistry, combining the metabolic stability of the trifluoromethyl group with the hydrogen-bond accepting capability of the methoxy moiety. This amphiphilic heterocycle serves as a critical bioisostere for substituted phenyl rings and other heteroaromatics in drug design, particularly for kinase inhibitors and GPCR ligands. This guide details its physicochemical properties, synthetic pathways, and the specific reactivity challenges posed by its ambident nucleophilic nature.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The core structure features a pyrazole ring substituted at the 3- and 5-positions.[1][2][3][4][5][6][7][8] The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly alters the acidity and reactivity of the pyrazole ring compared to non-fluorinated analogs.

Table 1: Core Chemical Specifications

| Property | Data |

| CAS Number | 1015780-80-9 |

| IUPAC Name | 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole |

| Molecular Formula | C5H5F3N2O |

| Molecular Weight | 166.10 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 87–89 °C (Typical for pure crystalline form) |

| pKa (NH) | ~10.6 (Acidified by CF3 inductive effect) |

| LogP | ~1.47 (Moderate lipophilicity) |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 3 (N, O, F) |

Tautomerism & Structural Dynamics

A defining characteristic of 3-methoxy-5-(trifluoromethyl)-1H-pyrazole is its annular tautomerism. In solution, the proton oscillates between N1 and N2, creating an equilibrium between two distinct forms.[2] This equilibrium is solvent-dependent and critical for predicting regioselectivity during functionalization.

-

Tautomer A (3-CF3 / 5-OMe): The proton resides on the nitrogen adjacent to the methoxy group.

-

Tautomer B (5-CF3 / 3-OMe): The proton resides on the nitrogen adjacent to the trifluoromethyl group.

Due to the strong electron-withdrawing nature of the CF3 group, the tautomeric equilibrium often favors the form where the NH is distal to the CF3 group (Tautomer B) to minimize dipolar repulsion, though the methoxy group's lone pairs also influence this balance via hydrogen bonding with solvents.

Visualization: Tautomeric Equilibrium & Regioselectivity

The following diagram illustrates the tautomeric shift and the resulting challenge in N-alkylation.

Caption: Tautomeric equilibrium between 3-CF3 and 5-CF3 forms dictates the mixture of isomers obtained during N-alkylation.

Synthetic Pathways

The synthesis of 3-methoxy-5-(trifluoromethyl)-1H-pyrazole is typically achieved through a "Pyrazolone Route," involving the condensation of a fluorinated beta-keto ester with hydrazine, followed by selective O-methylation.

Protocol A: Cyclization & O-Methylation

This is the most robust method for laboratory-scale synthesis.

Step 1: Synthesis of 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

-

Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv), Hydrazine hydrate (1.2 equiv), Ethanol (Solvent).

-

Procedure:

-

Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate in ethanol.

-

Add hydrazine hydrate dropwise at 0°C to control the exotherm.

-

Reflux the mixture for 4–6 hours.

-

Concentrate in vacuo. The resulting solid is often the 3-hydroxy-5-trifluoromethylpyrazole (pyrazolone tautomer).

-

-

Purification: Recrystallization from ethanol/water.

Step 2: Selective O-Methylation

The challenge here is avoiding N-methylation. Using "hard" methylating agents and specific bases favors O-alkylation.

-

Reagents: 5-(Trifluoromethyl)pyrazol-3-one (from Step 1), Dimethyl sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (K2CO3), Acetone.

-

Procedure:

-

Suspend the pyrazolone and K2CO3 (2.0 equiv) in dry acetone.

-

Add Methyl Iodide (1.1 equiv) dropwise.

-

Stir at room temperature or mild reflux (40°C) for 12 hours.

-

Critical Control: Monitor by TLC/LCMS. N-methylation is a competing reaction.

-

-

Workup: Filter off inorganic salts. Concentrate filtrate.[9]

-

Purification: Column chromatography (Hexanes/Ethyl Acetate gradient) is required to separate the desired O-methyl product (3-methoxy) from the N-methyl byproducts (1-methyl-3-trifluoromethyl-pyrazol-5-one).

Visualization: Synthetic Workflow

Caption: Step-wise synthesis from fluorinated beta-keto ester to the target methoxy-pyrazole.

Reactivity Profile & Functionalization

Understanding the reactivity of this scaffold is essential for its use as a building block.[10]

N-Alkylation Regioselectivity

When coupling this scaffold to a larger drug molecule (e.g., via alkyl halides or Mitsunobu reaction), two isomers are possible.[11]

-

Electronic Factor: The nitrogen adjacent to the electron-donating Methoxy group is more nucleophilic.

-

Steric Factor: The nitrogen adjacent to the bulky Trifluoromethyl group is more hindered.

-

Outcome: Under basic conditions (NaH/DMF), alkylation typically favors the 1-substituted-3-methoxy-5-(trifluoromethyl) isomer (alkylation at the nitrogen distal to the CF3). However, mixtures are common (ratios of 3:1 to 10:1) and must be separated.

Electrophilic Aromatic Substitution (EAS)

The C4 position is the only site available for EAS.

-

Reactivity: The pyrazole ring is generally electron-rich, but the CF3 group deactivates it. The OMe group reactivates it.

-

Net Effect: The C4 position is moderately reactive. Halogenation (Chlorination/Bromination) can be achieved using NCS or NBS in acetonitrile.

Medicinal Chemistry Applications

Bioisosterism[4][8]

-

Phenyl Replacement: The scaffold serves as a bioisostere for ortho-substituted phenyl rings.

-

Lipophilicity Modulation: The CF3 group increases lipophilicity (LogP) and membrane permeability compared to a methyl group, while the OMe group provides a specific hydrogen bond acceptor vector.

Metabolic Stability

The CF3 group blocks metabolic oxidation at the 5-position. However, the methoxy group can be a site of metabolic liability (O-demethylation by CYPs). In drug design, this is often mitigated by replacing the methyl of the methoxy group with a deuterated methyl (-OCD3) or a difluoromethyl (-OCF2H) group if metabolic stability is an issue.

Safety & Handling

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation. The trifluoromethyl group is stable and does not typically release fluoride under standard storage conditions.

References

-

Synthesis of Trifluoromethyl Pyrazoles

-

Tautomerism in Pyrazoles

-

Chemical Properties & Data

-

Medicinal Chemistry Applications

Sources

- 1. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | C5H5F3N2 | CID 139077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- [webbook.nist.gov]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. organic-chemistry.org [organic-chemistry.org]

Medicinal chemistry significance of trifluoromethyl pyrazoles

Medicinal Chemistry Significance of Trifluoromethyl Pyrazoles: Design, Synthesis, and Pharmacological Applications

Executive Summary

The integration of fluorine into heterocyclic scaffolds represents one of the most successful strategies in modern drug design. Among these, the trifluoromethyl pyrazole moiety stands out as a privileged pharmacophore. By combining the rigid, hydrogen-bonding capacity of the pyrazole ring with the extreme electronegativity and metabolic stability of the trifluoromethyl (-CF₃) group, medicinal chemists can precisely tune a drug's pharmacodynamics and pharmacokinetics. This technical guide explores the structure-activity relationships (SAR), mechanistic pathways, and advanced synthetic methodologies that underpin the development of CF₃-pyrazole therapeutics.

The Fluorine Effect in Heterocyclic Chemistry

The strategic incorporation of fluorine into organic molecules has revolutionized drug discovery, with fluorinated compounds now accounting for a substantial percentage of all FDA-approved pharmaceuticals[1]. The trifluoromethyl group is particularly valued for its strong electron-withdrawing nature, high electronegativity, and robust carbon-fluorine bonds[2].

When fused to a pyrazole core—a five-membered nitrogen heterocycle known for its bioisosterism and hydrogen-bonding capabilities—the -CF₃ group profoundly modulates the molecule's physicochemical profile. It significantly enhances lipophilicity, which improves lipid distribution and cellular permeability, while simultaneously protecting the heterocyclic core from cytochrome P450-mediated oxidative metabolism[3][4].

Structure-Activity Relationships (SAR): The Celecoxib Paradigm

The 3-(trifluoromethyl)pyrazole scaffold is the defining structural motif of the "coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, the prototypical member, demonstrates how precise spatial arrangement around the pyrazole core dictates enzyme selectivity[5].

-

The Pyrazole Nucleus: Acts as the central orienting scaffold, projecting substituents into distinct binding pockets of the target enzyme[3].

-

The -CF₃ Group: Binds to a specific hydrophobic pocket within the cyclooxygenase-2 (COX-2) active site, stabilizing the enzyme-inhibitor complex through extensive van der Waals interactions[6].

-

The Sulfonamide Group: Crucial for COX-2 selectivity. It inserts into a hydrophilic side pocket present in COX-2 but sterically blocked in COX-1, preventing off-target gastrointestinal toxicity[6].

Modifying these substituents drastically alters the pharmacological profile. For example, replacing the sulfonamide with a methoxy group and the p-tolyl ring with a p-chlorophenyl ring yields SC-560, a structural analog that shifts its selectivity entirely to COX-1[7].

Table 1: Pharmacological Profiles of Key CF₃-Pyrazole Derivatives

| Compound | Core Scaffold | Primary Target | Therapeutic Indication | Key Structural Feature |

| Celecoxib | 3-(Trifluoromethyl)pyrazole | COX-2 (Selective) | Osteoarthritis, Rheumatoid Arthritis | 1-(4-sulfamoylphenyl), 5-(p-tolyl) |

| Mavacoxib | 3-(Trifluoromethyl)pyrazole | COX-2 (Selective) | Veterinary Osteoarthritis | 1-(4-sulfamoylphenyl), 5-(4-fluorophenyl) |

| SC-560 | 3-(Trifluoromethyl)pyrazole | COX-1 (Selective) | Experimental / Oncology | 1-(4-methoxyphenyl), 5-(4-chlorophenyl) |

| Berotralstat | 5-(Trifluoromethyl)pyrazole | Plasma Kallikrein | Hereditary Angioedema | 3-carboxamide, 1-fluoro-phenyl linkage |

| DPC-602 | 3-(Trifluoromethyl)pyrazole | Factor Xa | Venous/Arterial Thrombosis | 5-carboxyamide, biphenyl linkage |

Mechanistic Pathways: Cyclooxygenase Inhibition

The primary mechanism of action for CF₃-pyrazole NSAIDs involves the competitive inhibition of the COX-2 enzyme, which halts the conversion of arachidonic acid into pro-inflammatory prostaglandins[1]. The rigid geometry of the pyrazole ensures the -CF₃ group effectively blocks the hydrophobic channel required for substrate entry.

Mechanism of COX-2 inhibition by trifluoromethyl pyrazoles, blocking arachidonic acid conversion.

Synthetic Methodologies: Constructing the CF₃-Pyrazole Scaffold

The synthesis of trifluoromethyl pyrazoles requires precise regiocontrol. The two most prominent methodologies are the Knorr cyclocondensation and advanced[3+2] cycloadditions.

Acid-Catalyzed Knorr Pyrazole Synthesis

The traditional route involves the condensation of a trifluoromethyl-1,3-dicarbonyl compound with an aryl hydrazine[1].

Acid-catalyzed Knorr pyrazole synthesis workflow for trifluoromethyl pyrazoles.

Protocol: Benchtop ¹⁹F NMR-Optimized Knorr Synthesis of Celecoxib Objective: Synthesize celecoxib while utilizing ¹⁹F NMR to track reaction kinetics and keto-enol tautomerism. Causality & Logic: The 1,3-dicarbonyl precursor exists in a keto-enol equilibrium. The enol form is stabilized by intramolecular hydrogen bonding, rendering the carbonyl carbon less electrophilic. A Brønsted acid catalyst is introduced to disrupt this hydrogen bond and protonate the carbonyl, facilitating nucleophilic attack by the hydrazine[8]. ¹⁹F NMR is employed because the -CF₃ group provides a sharp, uncoupled singlet resonance, allowing for a self-validating system of real-time kinetic tracking without solvent interference or complex multiplet deconvolution[1].

Step-by-Step Methodology:

-

Preparation: Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv) and 4-sulfamoylphenylhydrazine hydrochloride (1.1 equiv) in a polar protic solvent (e.g., ethanol) to ensure adequate solubility of the hydrazine salt.

-

Catalysis Initiation: Add a catalytic amount of Brønsted acid (e.g., HCl or TFA). Rationale: Acidic protonation activates the electrophilic center and breaks the enol's intramolecular H-bond[8].

-

Kinetic Monitoring (¹⁹F NMR): Transfer an aliquot to an NMR tube. Acquire ¹⁹F NMR spectra every 5 minutes using a benchtop spectrometer. Monitor the disappearance of the dicarbonyl -CF₃ peak (approx. -76 ppm) and the appearance of the pyrazole -CF₃ peak (approx. -62 ppm)[1].

-

Cyclocondensation & Dehydration: Heat the reaction mixture to 60 °C. The intermediate hydrazone rapidly undergoes intramolecular cyclization and dehydration (-H₂O) to form the aromatic pyrazole core.

-

Isolation: Upon >95% conversion (verified by NMR), cool the mixture to room temperature. Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and recrystallize to yield the pure 1,5-diaryl-3-(trifluoromethyl)pyrazole product.

Advanced [3+2] Cycloadditions

Recent innovations have bypassed the need for pre-functionalized dicarbonyls. Silver-catalyzed direct [3+2] cycloaddition of dicyanoalkenes with trifluorodiazoethane (CF₃CHN₂) allows for the dual incorporation of CF₃ and cyano groups into the pyrazole core in a single operation[9]. This convergent strategy provides a concise route to highly functionalized pharmacophores while maintaining excellent regioselectivity.

Emerging Therapeutic Frontiers

Beyond anti-inflammatory applications, the CF₃-pyrazole moiety is being integrated into diverse therapeutic areas:

-

Serine Protease Inhibitors: Berotralstat, an FDA-approved drug for hereditary angioedema, utilizes a 5-(trifluoromethyl)pyrazole-3-carboxamide core to selectively inhibit plasma kallikrein[2][10].

-

Anticoagulants: DPC-602 is a potent Factor Xa inhibitor utilized in the treatment of thrombosis, where the CF₃ group significantly enhances oral bioavailability and target affinity[7].

-

Oncology: Analogs like SC-560 are being investigated for their ability to suppress growth in human lung and colon cancer cells[7].

Conclusion

The trifluoromethyl pyrazole scaffold remains a privileged structure in medicinal chemistry. By combining the rigid, hydrogen-bonding capacity of the pyrazole ring with the metabolic stability and lipophilicity of the trifluoromethyl group, drug developers can fine-tune target affinity and pharmacokinetic profiles. As synthetic methodologies evolve—moving from traditional Knorr condensations to catalytic cycloadditions—the chemical space of CF₃-pyrazoles will continue to expand, yielding next-generation therapeutics.

References

1.3 - University of Misan. 2.9 - Chinese Chemical Society. 3.2 - MDPI. 4.5 - PubChem, NIH. 5.1 - MDPI. 6.7 - ResearchGate. 7.4 - ACS Publications. 8. - Oriental Journal of Chemistry. 9.8 - ResearchGate. 10.10 - PMC, NIH. 11. 6 - SciSpace.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Bioisosteric potential of 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole in drug design

The Bioisosteric Potential of 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole in Rational Drug Design

Executive Summary

In contemporary medicinal chemistry, the optimization of lead compounds frequently encounters bottlenecks related to metabolic liability, poor membrane permeability, or suboptimal target engagement. Bioisosterism—the strategic replacement of functional groups with structurally distinct but pharmacologically equivalent moieties—serves as a primary tool to overcome these hurdles. The 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole scaffold has emerged as a highly privileged, non-classical bioisostere. By combining the geometric mimicry of the pyrazole core with the electronic and lipophilic modulation of trifluoromethyl (

Mechanistic Rationale: The "Why" Behind the Scaffold

The utility of 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole is rooted in the synergistic effects of its three primary structural components.

The Pyrazole Core: Amide and Phenol Mimicry

The pyrazole ring is a well-established five-membered heterocycle that serves as a non-classical bioisostere for both amides and phenols[1].

-

Amide Replacement: Amide bonds are highly susceptible to enzymatic cleavage by proteases. Pyrazoles mimic the planar geometry and dipole moment of the amide bond while providing absolute resistance to proteolytic hydrolysis. The adjacent nitrogen atoms act as a hydrogen bond donor (NH) and acceptor (N), perfectly mirroring the peptide backbone[2].

-

Phenol Replacement: Phenols are notorious for their vulnerability to Phase II metabolism, specifically rapid glucuronidation and sulfation, which leads to high clearance rates. Replacing a phenol with a pyrazole retains the critical hydrogen bond donor capability but significantly reduces Phase II metabolic liabilities due to the altered pKa and steric environment[3].

The Trifluoromethyl ( ) Effect

The introduction of a

-

Metabolic Shielding: The strong carbon-fluorine bonds block cytochrome P450 (CYP450) mediated oxidation at that specific vector.

-

pKa Tuning: The intense electron-withdrawing nature of the

group pulls electron density away from the pyrazole core. This lowers the pKa of the pyrazole NH (making it more acidic), which often enhances its capacity to act as a strong hydrogen bond donor within a target protein's binding pocket. -

Lipophilicity: The

group significantly increases the partition coefficient (LogP), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[5].

The Methoxy ( ) Effect

Positioned at the 3-position, the methoxy group acts as a localized hydrogen bond acceptor. Furthermore, it donates electron density into the pyrazole ring via resonance, which carefully counterbalances the electron-withdrawing

Pharmacophore mapping of 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole and its electronic interplay.

Quantitative Data: Physicochemical Comparison

To understand the bioisosteric advantage, we must compare the properties of the target functional groups against the substituted pyrazole. The data below summarizes the structural and physicochemical shifts achieved through this replacement strategy.

| Property | Native Amide Bond | Native Phenol | 3-Methoxy-5-( |

| H-Bond Donor | Yes (NH) | Yes (OH) | Yes (NH) |

| H-Bond Acceptor | Yes (C=O) | Yes (OH) | Yes (N, |

| Metabolic Liability | High (Proteases) | High (Phase II Glucuronidation) | Low (Sterically shielded, no cleavage sites) |

| Planarity | Yes | Yes | Yes |

| Lipophilicity (CLogP) | Low | Moderate | High (Driven by |

| Typical pKa (Donor) | ~15 | ~10 | ~10-12 (Tuned by |

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols describe the synthesis and subsequent in vitro validation of this bioisostere. These workflows are designed as self-validating systems: the synthesis includes immediate structural confirmation, and the biological assay includes internal controls to verify assay performance.

Protocol A: Synthesis and Structural Validation

This protocol details the cyclocondensation method used to generate the functionalized pyrazole core[5].

Step 1: Cyclocondensation Reaction

-

Dissolve 1 equivalent of 1,1,1-trifluoro-4-methoxybut-3-en-2-one in anhydrous ethanol.

-

Add 1.1 equivalents of hydrazine hydrate dropwise at 0°C to act as the dinucleophile.

-

Introduce a catalytic amount (0.1 eq) of glacial acetic acid to promote hydrazone formation and subsequent dehydration.

-

Reflux the mixture for 4–6 hours under an inert nitrogen atmosphere. Monitor reaction progression via TLC (Hexane:Ethyl Acetate 3:1).

Step 2: Isolation and Purification

-

Cool the reaction to room temperature and concentrate the solvent in vacuo.

-

Extract the residue with dichloromethane (DCM) and wash with saturated aqueous

and brine. -

Dry the organic layer over anhydrous

, filter, and purify via silica gel column chromatography.

Step 3: Self-Validation (Spectroscopic Confirmation)

-

1H NMR (DMSO-d6): Confirm the presence of the pyrazole CH proton (singlet, ~6.5–7.0 ppm) and the methoxy protons (singlet, ~3.8 ppm).

-

19F NMR: Confirm the

group with a distinct singlet around -62.0 ppm. -

LC-MS: Verify the exact mass corresponding to the calculated molecular weight.

Protocol B: In Vitro Microsomal Stability Assay

To validate the hypothesis that the

Step 1: Incubation

-

Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

Step 2: Quenching and Sampling

-

Extract 50 µL aliquots at time points 0, 5, 15, 30, and 60 minutes.

-

Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

Step 3: Self-Validation & LC-MS/MS Quantification

-

Controls: Run Verapamil concurrently as a high-clearance positive control, and Warfarin as a low-clearance negative control. If Verapamil is not rapidly degraded, the assay is invalid.

-

Analysis: Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (

) based on the half-life (

Iterative workflow for bioisosteric replacement and experimental validation.

Conclusion

The strategic deployment of 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole represents a sophisticated approach to rational drug design. By leveraging the geometric fidelity of the pyrazole core alongside the precise electronic and steric tuning provided by the methoxy and trifluoromethyl groups, medicinal chemists can systematically rescue promising lead compounds from metabolic degradation and poor target affinity.

References

1.3[3] 2.5[5] 3.2[2] 4.1[1] 5.4[4]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Thermodynamic Stability of Fluorinated Pyrazole Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds represents a cornerstone strategy in modern drug discovery and agrochemistry[1]. Pyrazoles, inherently privileged structures, exhibit profound shifts in their physicochemical profiles upon fluorination. As a Senior Application Scientist, I approach the design of fluorinated pyrazoles not merely as a synthetic exercise, but as an exercise in thermodynamic control. The introduction of fluorine atoms—whether as single substituents (C-F) or polyfluoroalkyl groups (CF3, CHF2)—fundamentally alters the thermodynamic stability, annular tautomerism, and lipophilicity of the pyrazole core[2]. This whitepaper dissects the causality behind these thermodynamic shifts and provides self-validating experimental workflows for their evaluation.

The Thermodynamic Impact of Fluorination

The unique characteristics of fluorine—namely its high electronegativity (3.98 on the Pauling scale), small atomic radius, and the exceptional strength of the C–F bond (~116 kcal/mol)—exert a multi-faceted impact on the pyrazole ring[3].

Tautomeric Equilibrium and Desmotropy

Unsubstituted pyrazoles exist in a rapid dynamic equilibrium between their 1H and 2H annular tautomers. The introduction of an electron-withdrawing fluorinated group (e.g., a 3-CF3 group) breaks this symmetry. The strong inductive (-I) effect of the CF3 group withdraws electron density from the adjacent nitrogen, thermodynamically penalizing the tautomer where the proton resides on the nitrogen closest to the CF3 group. Consequently, the equilibrium shifts, heavily biasing the system toward the 3-substituted tautomer over the 5-substituted tautomer[4]. In aprotic environments, the high activation barrier for proton migration allows for the isolation of distinct desmotropic forms[4].

pKa Modulation and Lipophilicity (LogP)

Fluorination predictably lowers the pKa of the pyrazole NH due to the stabilization of the conjugate base via inductive electron withdrawal[5]. For instance, the pKa drops from ~14.2 in unsubstituted pyrazole to ~10.8 in 3-(trifluoromethyl)pyrazole. Concurrently, aliphatic fluorination motifs systematically modulate lipophilicity (LogP), optimizing membrane permeability without incurring the severe steric penalties associated with heavier halogens[2].

Ligand Exchange and Coordination Thermodynamics

In supramolecular chemistry, the thermodynamic stability of pyrazolate complexes is heavily influenced by fluorination. For example, in trinuclear Au3(Pz)3 complexes, replacing standard pyrazoles with 3,5-bis(trifluoromethyl)pyrazoles fundamentally alters the ligand exchange kinetics, shifting the thermodynamic equilibrium and revealing unique sigmoidal autocatalytic rate profiles.

Logical map of how pyrazole fluorination modulates thermodynamic and pharmacokinetic properties.

Quantitative Physicochemical Modulations

To illustrate the thermodynamic and pharmacokinetic impact of fluorination, the following table summarizes the key physicochemical parameters of benchmark pyrazole building blocks[6].

| Compound | LogP (Lipophilicity) | pKa (NH Acidity) | Thermodynamic Tautomer Bias | Metabolic Stability |

| 1H-Pyrazole | ~0.3 | 14.2 | 1H | Low (Oxidation at C4/C5) |

| 3-(Trifluoromethyl)-1H-pyrazole | ~1.5 | 10.8 | Bias towards 3-CF3 tautomer | High |

| 5-Fluoro-1-methyl-1H-pyrazole | ~0.9 | N/A (Substituted) | Fixed | High (Blocks C5 oxidation) |

| 1-(Difluoromethyl)-1H-pyrazole | ~1.2 | N/A (Substituted) | Fixed | High |

Self-Validating Experimental Workflows

Understanding the thermodynamic stability of these building blocks requires rigorous, self-validating experimental protocols. The following methodologies detail how to quantify tautomeric equilibrium and how to bypass thermodynamic scrambling during synthesis.

Workflow A: Variable-Temperature NMR (VT-NMR) Determination of Tautomeric Equilibrium

This protocol is designed to quantify the thermodynamic bias between 1H and 2H tautomers. It is a self-validating system because the coalescence of NMR signals directly yields the exchange rate constant, allowing the calculation of the activation free energy (

-

Step 1: Sample Preparation. Dissolve 15 mg of the fluorinated pyrazole in 0.5 mL of an aprotic solvent (e.g., CDCl3) and prepare a parallel sample in a protic solvent (e.g., CD3OD).

-

Causality: Protic solvents facilitate solvent-assisted proton transfer, significantly lowering the activation energy (

) and favoring rapid dynamic equilibrium. Aprotic solvents restrict this intermolecular transfer, raising the barrier and allowing the observation of distinct desmotropic forms under kinetic isolation[4].

-

-

Step 2: VT-NMR Acquisition. Acquire 1H and 13C NMR spectra from -50 °C to +50 °C in 10 °C increments.

-

Causality: Lowering the temperature slows the proton exchange rate below the NMR timescale. This causes the time-averaged signals to decoalesce into distinct, quantifiable peaks for each individual tautomer.

-

-

Step 3: Coalescence Analysis. Identify the coalescence temperature (

) where the distinct tautomer peaks merge into a single broad signal.-

Causality: The

provides a direct mathematical pathway to calculate the exchange rate constant (

-

Workflow B: Kinetically Controlled Synthesis of 5-Fluoro-1-methyl-1H-pyrazole

Direct C-H fluorination of pyrazoles is notoriously difficult due to the thermodynamic instability of the intermediates. This protocol utilizes strict kinetic control to prevent thermodynamic scrambling[6].

Step-by-step workflow for the kinetically controlled synthesis of 5-fluoropyrazoles.

-

Step 1: Kinetic Lithiation. To a solution of 1-methyl-1H-pyrazole (1.0 equiv) in anhydrous THF at -78 °C, dropwise add n-BuLi (1.05 equiv). Stir for 1 hour.

-

Causality: The C5 proton is thermodynamically more acidic due to the adjacent nitrogen's inductive effect. However, the resulting C5-lithio species is highly prone to thermodynamic ring-opening or position scrambling at elevated temperatures. Maintaining a strict -78 °C environment kinetically traps the intermediate in its desired form[6].

-

-

Step 2: Electrophilic Fluorination. Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.1 equiv) in THF dropwise at -78 °C.

-

Causality: NFSI is selected as a stable, non-gaseous electrophilic fluorine source. It reacts cleanly with the lithiated species, avoiding the radical-mediated oxidative side reactions and thermodynamic degradation typically induced by F2 gas[7].

-

-

Step 3: Thermodynamic Quench. Allow the mixture to slowly warm to room temperature, then immediately quench with saturated aqueous NH4Cl.

-

Causality: A mild, pH-buffered quench is critical. It prevents the acid-catalyzed degradation of the newly formed, highly polarized C-F bond, locking the product into its thermodynamically stable final state[6].

-

Conclusion

The integration of fluorinated pyrazole building blocks into drug discovery pipelines requires a profound understanding of their thermodynamic behavior. By mapping the causal relationships between fluorine's electronegativity, tautomeric equilibrium, and kinetic stability, researchers can rationally design molecules with optimized binding affinities and extended metabolic half-lives.

References

-

Fluorinated Pyrazoles: From Synthesis to Applications Chemical Reviews[Link]

-

Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Journal of Medicinal Chemistry[Link]

-

Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor Molecules (MDPI)[Link]

-

The constitutional dynamic chemistry of Au3(pyrazolate)3 complexes Dalton Transactions (RSC Publishing)[Link]

-

Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions eGrove (Ole Miss)[Link]

-

Preparation of 5-fluoropyrazoles from pyrazoles and NFSI ResearchGate[Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) MDPI[Link]

Sources

The Hydrogen Bonding Landscape of Methoxy-Substituted Pyrazoles: A Technical Guide for Rational Drug Design

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, functioning as a highly versatile bioisostere with unique amphoteric hydrogen-bonding capabilities. The introduction of a methoxy (-OCH₃) substituent onto the pyrazole core fundamentally alters its electronic landscape, steric profile, and supramolecular assembly. For drug development professionals and application scientists, understanding the causality behind these changes is critical for optimizing target affinity, modulating physicochemical properties, and overcoming pharmacokinetic bottlenecks.

This whitepaper provides an in-depth technical analysis of the hydrogen bonding capabilities of methoxy-substituted pyrazoles, detailing the mechanistic rationale, crystallographic behaviors, and self-validating experimental protocols required to harness these motifs in rational drug design.

Mechanistic Principles of Pyrazole Hydrogen Bonding

The Amphoteric Pyrazole Core

Unsubstituted pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is unique because it acts simultaneously as a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA)[1].

-

N-1 (Pyrrole-like): Contains a protonated nitrogen that serves as a strong hydrogen bond donor.

-

N-2 (Pyridine-like): Contains a lone pair of electrons in an sp² hybridized orbital, serving as a hydrogen bond acceptor[1].

In biological systems, this dual capability allows the pyrazole core to form robust bidentate interactions with amino acid residues in target binding pockets, such as the hinge region of kinases[2].

Electronic and Steric Causality of Methoxy Substitution

The addition of a methoxy group to the pyrazole ring (or to an adjacent aryl ring conjugated with the pyrazole) introduces three critical modifications to the molecule's hydrogen-bonding profile:

-

Introduction of a Secondary Acceptor: The oxygen atom of the methoxy group provides an additional, highly localized hydrogen bond acceptor.

-

Resonance (+M) vs. Inductive (-I) Effects: The methoxy group is electron-withdrawing via the sigma bond (-I effect) but strongly electron-donating via resonance (+M effect). The resonance effect dominates, pushing electron density into the pyrazole π-system. This increased electron density elevates the basicity of the N-2 atom, making it a stronger H-bond acceptor, while simultaneously decreasing the acidity of the N-1 proton, slightly weakening its donor capacity.

-

Steric Hindrance: The rotational barrier of the -OCH₃ group dictates the spatial orientation of the oxygen lone pairs, heavily influencing whether the molecule forms intramolecular hydrogen bonds or engages in intermolecular networks[3].

Caption: Logical mapping of electronic and structural effects of methoxy substitution on the pyrazole core.

Supramolecular Assembly and Crystal Packing

In the solid state, unsubstituted pyrazoles typically crystallize in extensive hydrogen-bonded motifs—most commonly dimers, trimers, tetramers, and infinite chains (catemers) driven by N-H···N interactions[4].

When a methoxy group is introduced, the supramolecular assembly is heavily disrupted. The steric bulk of the methoxy group often prevents the planar alignment required for infinite catemer chains. Instead, the molecules are forced into discrete dimeric or tetrameric assemblies[4]. Furthermore, the methoxy oxygen frequently participates in bifurcated hydrogen bonds (e.g., N-H···O and N-H···N simultaneously), which alters the crystal lattice energy and, consequently, the physical melting point and solubility of the drug candidate.

Pharmacological Implications in Drug Design

The modulation of hydrogen bonding via methoxy substitution has direct consequences on a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Physicochemical Property Modulation

The introduction of a methoxy group increases the Total Polar Surface Area (TPSA) and alters lipophilicity (Log P), which are critical parameters for membrane permeability and oral bioavailability.

Table 1: Quantitative Impact of Methoxy Substitution on Pyrazole Pharmacophores

| Parameter | Unsubstituted Pyrazole | Methoxy-Substituted Pyrazole | Pharmacological Implication |

| H-Bond Donors (HBD) | 1 (N-1) | 1 (N-1) | Remains within Lipinski's Rule of 5 limits. |

| H-Bond Acceptors (HBA) | 1 (N-2) | 2 (N-2, O-Methoxy) | Enhances aqueous solubility; creates new target binding vectors. |

| TPSA (Ų) | ~28.6 | ~37.8 - 128.47 | Increased TPSA improves solubility but must be balanced for CNS penetration. |

| Log P | ~0.9 | ~1.84 - 3.62 | Moderate increase in lipophilicity improves cell membrane permeability. |

*Values vary based on the extended scaffold, but represent the directional shift caused by the functional group.

Target Binding Efficacy

The strategic placement of a methoxy group can drastically improve target affinity by capturing specific hydrogen bond interactions within a protein's active site. For example, in the development of pyrazole-hybrid tubulin polymerization inhibitors targeting the colchicine-binding site, methoxy substitution on the aryl ring attached to the pyrazole core proved critical. The oxygen of the methoxy group acts as a hydrogen bond acceptor, forming strong interactions with the side chains of SER 178 (O···H₂N, 1.93 Å) and TYR 224 (O···H₂N, 1.93 Å)[5]. This specific bidentate anchoring restricts the ligand's off-rate, significantly boosting cytotoxic efficacy against cancer cell lines[5].

Self-Validating Experimental Workflows

To accurately leverage methoxy-substituted pyrazoles, researchers must utilize a self-validating loop of synthesis, crystallographic mapping, and in silico prediction. The following protocols outline the industry standard for this workflow.

Caption: Self-validating experimental workflow for analyzing methoxy-pyrazole hydrogen bonding.

Protocol 1: Synthesis of Methoxy-Aryl Pyrazole Derivatives

Objective: Synthesize a high-purity methoxy-substituted pyrazole scaffold via alkaline condensation.

-

Preparation: Dissolve 10 mmol of the base pyrazole-4-carbaldehyde and 10 mmol of a methoxy-substituted acetophenone in 20 mL of absolute ethanol[5].

-

Catalysis: Cool the mixture to 0–5 °C using an ice bath. Slowly add 2 mL of 40% sodium hydroxide (NaOH) solution dropwise to initiate the aldol condensation[5].

-

Reaction: Remove the ice bath and stir the reaction mixture continuously at room temperature for 24 hours to ensure complete conversion[5].

-

Quenching & Isolation: Pour the mixture over crushed ice. Acidify the solution using dilute HCl (10%) until the pH reaches exactly 5.0[5].

-

Purification: Filter the resulting precipitate, wash thoroughly with distilled water, dry under a vacuum, and recrystallize from ethanol to yield the pure methoxy-pyrazole derivative[5].

Protocol 2: Crystallographic and Hirshfeld Surface Analysis

Objective: Validate the intramolecular and intermolecular hydrogen bond networks.

-

Crystal Growth: Dissolve the purified compound in a slow-evaporating solvent system (e.g., chloroform/methanol) to grow single crystals suitable for X-ray diffraction (XRD).

-

Data Collection: Mount a single crystal on a diffractometer equipped with a Mo-Kα radiation source. Solve the structure using direct methods (e.g., SHELXT) to identify the atomic coordinates of the N-H and O-CH₃ groups.

-

Hirshfeld Surface Generation: Import the .CIF file into CrystalExplorer. Generate the Hirshfeld surface mapped over

(normalized contact distance) to visualize regions of strong hydrogen bonding (indicated by red spots on the surface). -

Fingerprint Plotting: Generate 2D fingerprint plots to quantify the percentage contribution of specific contacts. Specifically, calculate the exact percentage of O···H and N···H interactions driving the crystal packing.

Protocol 3: Predictive Molecular Docking

Objective: Predict the target-specific hydrogen bonding of the methoxy group.

-

Ligand Preparation: Convert the synthesized 2D structures into 3D conformers. Assign Gasteiger charges and define rotatable bonds (specifically the C-O bond of the methoxy group) using AutoDock Tools.

-

Protein Preparation: Retrieve the target protein crystal structure (e.g., Tubulin, PDB: 1SA0)[5]. Remove water molecules, add polar hydrogens, and compute Kollman charges.

-

Grid Box Definition: Center the grid box over the known binding site (e.g., the colchicine pocket), ensuring the box dimensions encompass interacting residues like SER 178 and TYR 224[5].

-

Execution & Analysis: Run the docking simulation using AutoDock Vina. Extract the top-scoring poses and analyze the distance of the hydrogen bonds. A valid H-bond between the methoxy oxygen and a target residue should measure between 1.8 Å and 2.5 Å[5].

References

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Library of Medicine (NIH). Available at:[Link]

-

Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI. Available at:[Link]

-

Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. National Library of Medicine (NIH). Available at:[Link]

-

Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at:[Link]

-

Development of Purine and Pyrrolopyrimidine Scaffolds as Potent, Selective, and Brain Penetrant NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

-

Non-oxidative photoreaction of 1,3,5-triaryl-2-pyrazoline-4-ol (4-methoxy) derivatives. University of Zurich (ZORA). Available at:[Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Lipophilicity and Metabolic Stability of Trifluoromethylated Heterocycles

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The "Fluorine Effect" in Heterocyclic Scaffolds

In modern drug discovery, the trifluoromethyl group (

The "Fluorine Effect" arises from the unique combination of fluorine’s high electronegativity (3.98 Pauling scale) and the low polarizability of the C-F bond. When applied to heterocycles (pyridines, azoles, pyrimidines), the

Part 1: Physicochemical Impact of the Trifluoromethyl Group[2]

1. Lipophilicity Modulation (LogP and LogD)

The introduction of a

-

The "Teflon" Effect: Unlike chloro- or bromo-substituents, the

group has a low polarizability. While highly electronegative, the three fluorine atoms create a dense electron shell that repels solvation by water molecules, driving the partition coefficient ( -

Comparative Lipophilicity:

-

vs. Methyl (

): Substitution of -

vs. Chlorine (

):

-

-

Heterocycle-Specific Effects:

-

Azoles (Pyrazoles/Imidazoles):

-trifluoromethylation of azoles significantly increases lipophilicity compared to -

Pyridines: A

group at the C2 or C4 position of pyridine reduces the basicity of the ring nitrogen (

-

2. Electronic Effects and pKa

The strong electron-withdrawing inductive effect (

-

Impact: In basic heterocycles, this prevents protonation at physiological pH, potentially improving oral absorption but altering solubility profiles.

-

Data Point: The

of pyridine is ~5.2; the introduction of a 2-trifluoromethyl group drops the

Part 2: Metabolic Stability Mechanisms

The primary utility of the

1. Mechanism: C-H Abstraction Blockade

CYP450 metabolism typically proceeds via the abstraction of a hydrogen atom (HAT) or single electron transfer (SET).

-

Bond Strength: The C-F bond is the strongest single bond in organic chemistry (

) compared to a benzylic C-H bond ( -

Metabolic Switching: Replacing a labile methyl group (

) with

2. Electronic Deactivation of the Heterocyclic Ring

Beyond steric blocking, the

Diagram 1: Metabolic Blocking Mechanism

Caption: The substitution of a methyl group with a trifluoromethyl group prevents CYP450-mediated hydrogen abstraction due to the high bond dissociation energy of the C-F bond.

Part 3: Synthetic Strategies for Trifluoromethylated Heterocycles

Accessing these scaffolds requires specialized methodologies. Traditional nucleophilic substitution is often difficult due to the repulsion between the fluoride source and electron-rich heterocycles.

Method A: Innate C-H Trifluoromethylation (Radical Minisci-Type)

This is the most direct method for late-stage functionalization of existing heterocycles.

-

Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent,

).[2] -

Mechanism: Oxidative generation of the

radical using tert-butyl hydroperoxide (TBHP) or persulfates. The electrophilic -

Application: Direct functionalization of pyridines, pyrroles, and indoles.

Method B: Photoredox Catalysis

A milder, more selective evolution of the Minisci reaction.

-

Protocol: Uses a photocatalyst (e.g.,

or Eosin Y) and a radical source like triflyl chloride ( -

Advantage: Operates at room temperature, compatible with sensitive functional groups found in advanced drug intermediates.[3]

Method C: Cyclocondensation with Fluorinated Building Blocks

For constructing the heterocycle de novo with the

-

Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate or trifluoroacetylacetone.

-

Reaction: Condensation with hydrazines or amidines to yield trifluoromethyl-pyrazoles or pyrimidines.

-

Example: Synthesis of 2-(trifluoromethyl)pyrimidines via condensation of trifluoro-1,3-diketones with guanidine.

Part 4: Experimental Protocols

Protocol 1: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

-

Preparation:

-

Thaw human liver microsomes (HLM) on ice.

-

Prepare a 100 mM phosphate buffer (pH 7.4).

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

-

Incubation:

-

Dilute microsomes to 0.5 mg/mL protein concentration in buffer.

-

Add test compound (final concentration 1 µM, <0.1% DMSO).

-

Pre-incubate at 37°C for 5 minutes.

-

Start Reaction: Add NADPH regenerating system (1 mM NADPH final).

-

-

Sampling:

-

At time points

min, remove 50 µL aliquots. -

Quench: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

-

Analysis:

-

Centrifuge samples at 4000 rpm for 20 min to pellet proteins.

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

Plot

vs. time to calculate the elimination rate constant ( -

Calculation:

.

-

Protocol 2: HPLC-Based LogP Determination

Objective: Estimate lipophilicity for compounds with low solubility or high potency where shake-flask is impractical.

-

System Setup: Agilent 1200 or equivalent HPLC with a C18 column.

-

Calibration:

-

Select 5-7 standard compounds with known LogP values (e.g., Toluene, Naphthalene, Ibuprofen).

-

Run a gradient method (Water/ACN with 0.1% Formic Acid).

-

-

Measurement:

-

Inject the trifluoromethylated test compound.

-

Record the retention time (

). -

Calculate the capacity factor

(where

-

-

Correlation:

-

Plot

of standards vs. known LogP. -

Interpolate the LogP of the test compound from the linear regression equation.

-

Diagram 2: Experimental Workflow

Caption: Integrated workflow for synthesizing and characterizing trifluoromethylated heterocycles in a drug discovery campaign.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. (2025). Link

-

Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). (2011). Link

-

Microsomal Stability Assay Protocol. AxisPharm. Link

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. (2025). Link

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. (2024). Link

Sources

A Technical Guide to 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole Derivatives: Synthesis, Bioactivity, and Applications

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realms of medicinal chemistry and agrochemical development.[1][2] Its structural versatility and capacity for diverse substitutions allow for the fine-tuning of physicochemical properties and biological activities.[3][4] The incorporation of specific functional groups can dramatically enhance the potency and selectivity of these compounds. This guide focuses on a particularly significant subclass: 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole derivatives.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, valued for its ability to increase metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond mimic.[5][6] Paired with the electron-donating methoxy (-OCH3) group, this substitution pattern creates a unique electronic environment on the pyrazole ring, influencing its reactivity and interaction with biological targets. This guide provides an in-depth review of the synthesis, mechanisms of action, and applications of this important class of molecules for researchers and professionals in drug and pesticide development.

Core Synthetic Strategies

The construction of the 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole core primarily relies on the cyclocondensation reaction between a trifluoromethyl-substituted 1,3-dicarbonyl compound and a hydrazine derivative. This is a robust and widely adopted method for forming the pyrazole ring.[3][7] Subsequent modification, such as N-alkylation or N-arylation and O-methylation, furnishes the final target compounds.

The choice of hydrazine (e.g., hydrazine hydrate, methylhydrazine, arylhydrazine) is a critical determinant of the substituent at the N1 position of the pyrazole ring. The regioselectivity of the initial condensation—determining which nitrogen of the hydrazine attacks which carbonyl—can be influenced by the steric and electronic nature of the dicarbonyl compound's substituents and the reaction conditions.[3]

Generalized Synthetic Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orientjchem.org [orientjchem.org]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

Methodological & Application

Application Notes & Protocols: A Guide to Regioselective N-alkylation of 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyrazoles

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and drug development. Their diverse biological activities have led to their incorporation into a wide array of pharmaceuticals. The precise positioning of substituents on the pyrazole ring is critical for therapeutic efficacy, making the regioselective synthesis of these compounds a paramount challenge. This guide provides a comprehensive overview of the principles and protocols for the regioselective N-alkylation of 3-methoxy-5-(trifluoromethyl)-1H-pyrazole, a key intermediate in the synthesis of various biologically active molecules.

The Challenge of Regioselectivity

The N-alkylation of unsymmetrical pyrazoles, such as 3-methoxy-5-(trifluoromethyl)-1H-pyrazole, can theoretically yield two distinct regioisomers: the N1- and N2-alkylated products. The similar electronic properties of the two nitrogen atoms in the pyrazole ring often lead to the formation of a mixture of these isomers, which can be challenging and costly to separate.[1][2][3] Achieving high regioselectivity is therefore a primary objective in the synthetic route.

dot

Caption: N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers.

Key Factors Influencing Regioselectivity

The outcome of the N-alkylation reaction is a delicate interplay of several factors. A thorough understanding of these allows for the rational design of experiments to favor the formation of the desired regioisomer.

-

Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of 3-methoxy-5-(trifluoromethyl)-1H-pyrazole, the trifluoromethyl group is significantly bulkier than the methoxy group, suggesting that alkylation will likely favor the N1 position, which is adjacent to the smaller methoxy group.[1][3][4] The bulkiness of the alkylating agent itself also plays a crucial role; larger alkyl groups will enhance the preference for the less hindered nitrogen.[1]

-

Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methoxy group influence the nucleophilicity of the adjacent nitrogen atoms.[1][3] While the trifluoromethyl group decreases the electron density at the adjacent N1 nitrogen, making it less nucleophilic, the methoxy group at the C3 position increases the electron density at the N2 nitrogen.

-

The Nature of the Base and Counter-ion: The choice of base is critical in controlling regioselectivity.[2][5] Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed to deprotonate the pyrazole, forming the pyrazolate anion. The nature of the cation (e.g., Na+, K+) can influence the site of alkylation by coordinating with the nitrogen atoms.[2][5] For instance, in some cases, using NaH can prevent the formation of regioisomeric mixtures.[1][2]

-

Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are frequently used and often favor the formation of a single regioisomer.[1] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have also been shown to improve regioselectivity in certain cases.[1]

-

Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity of the reaction, favoring the formation of one isomer over the other.

Strategic Approaches to Control Regioselectivity

Several strategies can be employed to direct the N-alkylation towards the desired isomer.

| Strategy | Principle | Key Considerations |

| Steric Control | Utilize bulky alkylating agents to favor attack at the less hindered nitrogen. | The size of the substituent at the 3- and 5-positions of the pyrazole is a primary determinant. |

| Base and Solvent Optimization | Screen a variety of bases and solvents to identify conditions that maximize the desired isomer. | A combination of a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) is a good starting point.[1] |

| Protecting Groups | Temporarily block one of the nitrogen atoms with a removable protecting group to force alkylation at the other nitrogen. | The protecting group must be stable to the alkylation conditions and easily removed afterward.[3] |

| Catalysis | Employ catalysts that can selectively coordinate to one of the nitrogen atoms, directing the alkylating agent. | Magnesium-based catalysts like MgBr₂ have been reported to favor N2-alkylation.[1] |

dot

Caption: A general experimental workflow for regioselective N-alkylation.

Detailed Experimental Protocol: Regioselective N1-Alkylation

This protocol describes a general procedure for the N1-alkylation of 3-methoxy-5-(trifluoromethyl)-1H-pyrazole using a standard alkyl halide.

Materials:

-

3-Methoxy-5-(trifluoromethyl)-1H-pyrazole

-

Alkyl halide (e.g., ethyl iodide, benzyl bromide)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully dry the sodium hydride under a stream of nitrogen.

-

Add anhydrous DMF to the flask to create a suspension of sodium hydride.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-methoxy-5-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes to allow for complete deprotonation, which is typically indicated by the cessation of hydrogen gas evolution.

-

Alkylation: Add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N1-alkylated product from any N2-isomer and other impurities.

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity. The regiochemical assignment can be definitively determined using 2D NMR techniques such as NOESY, where a correlation between the N-alkyl protons and the C5-CF₃ or C3-OCH₃ group can be observed.[6]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete deprotonation, low reactivity of alkylating agent, or side reactions. | Ensure complete deprotonation before adding the alkylating agent. Consider a more reactive alkylating agent (e.g., iodide vs. bromide). Run the reaction at a slightly elevated temperature, but monitor for side product formation. |

| Poor Regioselectivity | Suboptimal choice of base, solvent, or temperature. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., acetonitrile, DMSO).[1] Try running the reaction at a lower temperature to enhance kinetic control. |

| Difficulty in Separating Isomers | Similar polarity of the N1 and N2 isomers. | Experiment with different eluent systems for column chromatography.[3] Consider preparative HPLC for difficult separations. |

Conclusion

The regioselective N-alkylation of 3-methoxy-5-(trifluoromethyl)-1H-pyrazole is a critical transformation in the synthesis of many important pharmaceutical compounds. By carefully considering the interplay of steric and electronic factors, and by optimizing the reaction conditions, including the choice of base, solvent, and temperature, high yields of the desired N1-alkylated product can be achieved. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully navigate the challenges of this important reaction.

References

- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.

- Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.

- MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

- Semantic Scholar. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

- ResearchGate. (2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- BenchChem. (n.d.). Technical Support Center: Selective N-Methylation of Pyrazoles.

- MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- PMC. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.

- Books. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.

- WuXi Biology. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II).

- SlideShare. (n.d.). Pyrazole.

- ResearchGate. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

- ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.

- PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]

Application Note: Scalable Production of 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole

The following Application Note and Protocol guide details the scalable production of 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole , a critical fluorinated building block in medicinal chemistry and agrochemical synthesis.

Executive Summary

3-Methoxy-5-(trifluoromethyl)-1H-pyrazole (CAS: 133261-07-1) is a high-value scaffold used in the development of kinase inhibitors, herbicides, and metabolic regulators. Its structural importance lies in the trifluoromethyl group (CF₃) , which enhances lipophilicity and metabolic stability, and the methoxy group (-OMe) , which serves as a versatile hydrogen-bond acceptor or a handle for further functionalization.

This guide presents the "Chlorination-Substitution" Route , the industry-standard method for scaling this molecule. Unlike direct alkylation of pyrazolones—which suffers from poor regioselectivity (yielding N-methyl impurities)—this three-step protocol guarantees high regiochemical purity (>98%) by utilizing a nucleophilic aromatic substitution (SₙAr) strategy.

Key Advantages of this Protocol:

-

Regio-fidelity: Eliminates N-alkylation byproducts common in direct methylation.

-

Scalability: Avoids column chromatography; relies on crystallization and distillation.

-

Cost-Efficiency: Utilizes commodity reagents (Ethyl trifluoroacetoacetate, Hydrazine, POCl₃).

Strategic Retrosynthesis & Mechanism

The synthesis is designed to circumvent the tautomeric ambiguity of the pyrazole ring. By converting the hydroxyl group to a chlorine atom, we activate the C3 position for a specific nucleophilic attack by methoxide, locking the substituent at the oxygen atom.

Reaction Scheme

Figure 1: The linear 3-step workflow designed for high-purity scale-up.

Detailed Experimental Protocols

Step 1: Synthesis of 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

Objective: Cyclization of the 1,3-dicarbonyl equivalent with hydrazine. Scale: 100 g basis.

Reagents:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv, 184.1 g)

-

Hydrazine hydrate (80% or 64% solution) (1.05 equiv)

-

Ethanol (Solvent, 500 mL)

Protocol:

-

Setup: Charge a 1 L 3-neck round-bottom flask (RBF) with Ethanol and Ethyl 4,4,4-trifluoroacetoacetate. Cool to 0–5 °C using an ice bath.

-

Addition: Add Hydrazine hydrate dropwise via an addition funnel over 45 minutes. Caution: Exothermic reaction. Maintain internal temperature <10 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux (78 °C) for 3–5 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting ketoester should be consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Isolation: The residue typically solidifies. Triturate with cold water or a small amount of hexanes to remove impurities. Filter and dry in a vacuum oven at 45 °C.

-

Yield: Expect 85–95% yield of the pyrazolone tautomer (often isolated as a white/off-white solid).

Step 2: Synthesis of 3-Chloro-5-(trifluoromethyl)-1H-pyrazole

Objective: Conversion of the hydroxyl/keto group to a chloro group using Phosphorus Oxychloride. Critical Safety: POCl₃ is corrosive and reacts violently with water.

Reagents:

-

Intermediate 1 (from Step 1) (1.0 equiv)

-

Phosphorus Oxychloride (POCl₃) (3.0–5.0 equiv)

-

Optional: N,N-Dimethylformamide (DMF) (Catalytic, 5 drops)

Protocol:

-

Setup: Place Intermediate 1 in a thick-walled pressure vessel or a standard RBF equipped with a heavy-duty reflux condenser and a caustic scrubber trap (to neutralize HCl gas).

-

Addition: Carefully add POCl₃. Add catalytic DMF (this forms the Vilsmeier-Haack reagent in situ, accelerating the reaction).

-

Reaction: Heat the mixture to reflux (approx. 105 °C) or 120 °C in a sealed vessel for 6–12 hours. The suspension should become a clear solution.

-

Quenching (Hazardous):

-

Cool the reaction mass to RT.

-

Pour the mixture slowly onto crushed ice (approx. 5x volume) with vigorous stirring. Do not add water to the reaction mixture.

-

Maintain temperature <20 °C during quenching to prevent violent boiling.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 200 mL).

-

Purification: Wash combined organics with saturated NaHCO₃ (to remove residual acid) and brine. Dry over Na₂SO₄. Concentrate to yield the crude chloro-pyrazole.

-

Refinement: If necessary, purify by short-path distillation or recrystallization from hexanes.

-

Yield: Expect 70–85%.

Step 3: Synthesis of 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole

Objective: Nucleophilic Aromatic Substitution (SₙAr).

Reagents:

-

3-Chloro-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv)

-

Sodium Methoxide (NaOMe) (2.5–3.0 equiv) (Use 25-30% solution in MeOH or solid dissolved in MeOH).

-

Methanol (dry) (Solvent).

Protocol:

-

Setup: Dissolve the chloro-pyrazole in dry Methanol in a pressure vessel or RBF.

-

Addition: Add Sodium Methoxide solution.

-

Reaction: Heat to reflux (65 °C) or 80–90 °C in a sealed vessel. The reaction typically requires 12–24 hours. The electron-withdrawing CF₃ group activates the ring for nucleophilic attack at the C3-Cl position.

-

Monitoring: Monitor by HPLC. The disappearance of the chloro-intermediate indicates completion.

-

Workup:

-

Cool to RT.

-

Neutralize the excess base with dilute HCl or Acetic Acid to pH 7.

-

Concentrate to remove Methanol.

-

-

Isolation: Resuspend residue in water and extract with Ethyl Acetate.

-

Final Purification: Concentrate the organic layer. The product can be recrystallized from a mixture of Hexanes/EtOAc or distilled if liquid.

-

Yield: Expect 75–85%.

Process Safety & Impurity Profiling

Impurity Control

The primary challenge in pyrazole synthesis is N-alkylation . By using the Chlorination-Substitution route, we avoid using methylating agents (like MeI) on the pyrazole ring nitrogen.

-

Impurity A: 3-Chloro-5-(trifluoromethyl)-1-methyl-pyrazole (Trace, if N-methylation occurred during Step 3, unlikely with NaOMe).

-

Impurity B: Unreacted Pyrazolone (from Step 1 carryover).

Safety Matrix

| Reagent | Hazard Class | Mitigation Strategy |

| Hydrazine Hydrate | Carcinogen, Corrosive, Unstable | Use dilute solutions (<60%) where possible. Destroy excess with bleach (NaOCl) before disposal. |

| POCl₃ | Water Reactive, Corrosive | Strict exclusion of moisture during reaction. Quench onto ice slowly. Use full face shield. |

| Sodium Methoxide | Flammable, Corrosive | Handle under Nitrogen/Argon. Avoid contact with skin. |

Analytical Validation

To confirm the identity of the final product, the following analytical signatures should be verified.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~10.5–13.0 ppm (br s, 1H, NH) - Broad signal due to tautomerism.

-

δ ~6.0–6.2 ppm

-

Application Note: Palladium-Catalyzed Cross-Coupling of Pyrazole Intermediates

Executive Summary & Strategic Importance

Pyrazole rings are pharmacophores of immense value in modern drug discovery, present in blockbusters like Celecoxib (Celebrex) and Ruxolitinib (Jakafi). However, their incorporation via palladium-catalyzed cross-coupling presents a unique "Trojan Horse" challenge: the very nitrogen atoms that make them biologically active are potent catalyst poisons.

This guide moves beyond standard textbook procedures to address the site-selective functionalization of pyrazoles. It focuses on overcoming the "N-coordination problem" using sterically demanding ligands and provides self-validating protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Mechanistic Insight: The "N-Coordination" Challenge

The primary failure mode in pyrazole coupling is not the oxidative addition to the C-X bond, but the non-productive binding of the pyrazole

The Solution: Steric Shielding

To maintain high turnover numbers (TON), the ligand must be bulky enough to destabilize the planar coordination of the pyrazole nitrogen while permitting the approach of the reacting species.

-

Biaryl Phosphines (Buchwald Ligands): Ligands like XPhos and BrettPhos provide a "roof" over the Pd center, physically blocking the vertical approach of the pyrazole nitrogen.

-

Bis-phosphines: Xantphos forces a wide bite angle, favoring reductive elimination over non-productive coordination.

Decision Logic for Ligand Selection

Caption: Logic flow for selecting ligands based on the halogen position relative to the pyrazole nitrogen.

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Coupling of aryl boronic acids to 4-bromo-1-methyl-1H-pyrazole. Challenge: Preventing dehalogenation and homocoupling.

Experimental Design Table

| Parameter | Standard Condition | Optimized Condition (High Yield) | Rationale |

| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(0) source with labile ligands prevents PPh₃ interference. |

| Ligand | PPh₃ | XPhos (2:1 L:Pd ratio) | Bulky biaryl ligand enhances oxidative addition on electron-rich rings. |

| Base | Na₂CO₃ | K₃PO₄ | Anhydrous phosphate prevents hydrolytic deborylation. |